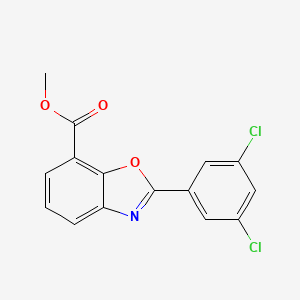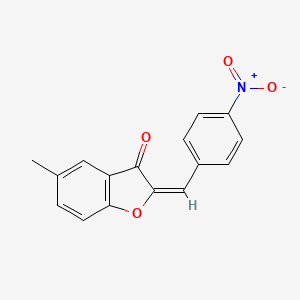
Copper(II) (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is a coordination compound where copper(II) ion is complexed with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate typically involves the reaction of copper(II) salts with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate complex formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Substitution: Ligand exchange reactions can occur, where the ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand is replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
科学研究应用
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for diseases involving copper metabolism.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism by which Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand may also play a role in stabilizing the copper ion and facilitating its interactions with other molecules.
相似化合物的比较
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands, used in similar applications.
Copper(II) sulfate: A widely used copper(II) compound with different chemical properties.
Copper(II) chloride: Another common copper(II) compound with distinct reactivity.
Uniqueness
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is unique due to the specific structure of its ligand, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other copper(II) compounds may not be as effective.
属性
分子式 |
C18H32CuN2O10 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC 名称 |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI 键 |
QUFKSSHMEXRJCK-UBKPKTQASA-L |
手性 SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Cu+2] |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


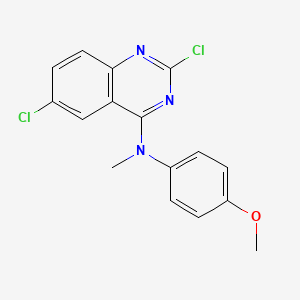
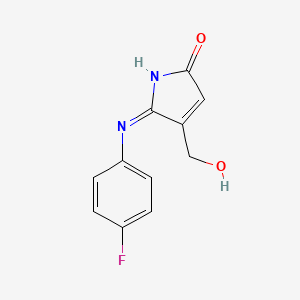
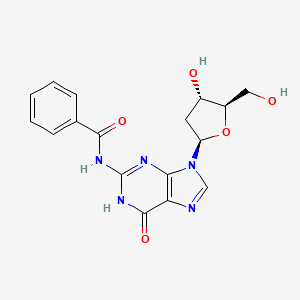
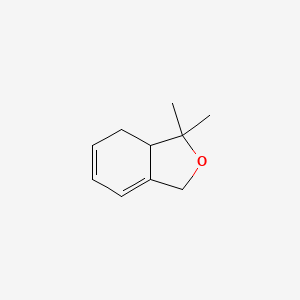
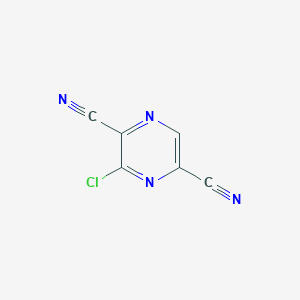
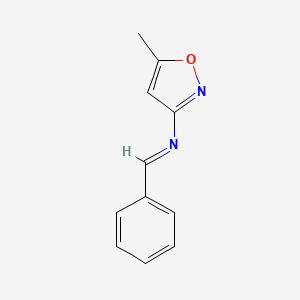
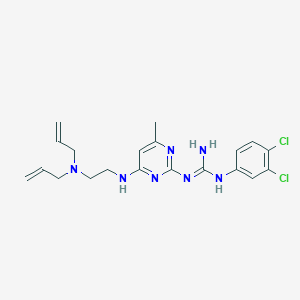
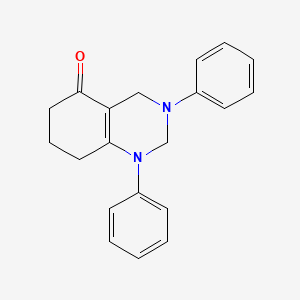
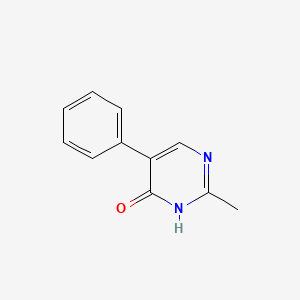

![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
